molecular formula C7H18Cl2N2 B3008104 Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride CAS No. 208711-42-6

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride

Cat. No.: B3008104
CAS No.: 208711-42-6
M. Wt: 201.14
InChI Key: SCPPZSOWKKSVLO-KLXURFKVSA-N
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Description

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, thereby influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is unique due to its combination of the pyrrolidine ring and dimethylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPPZSOWKKSVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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